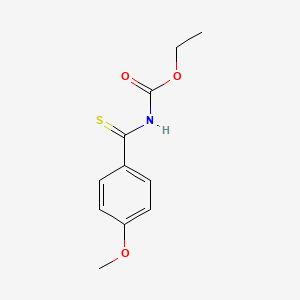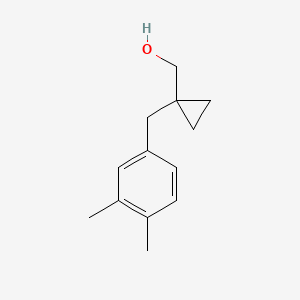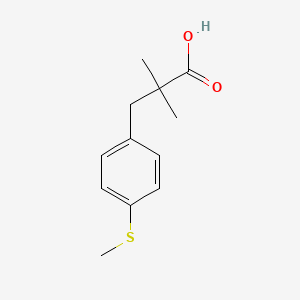
2,2-Dimethyl-3-(4-(methylthio)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(4-(methylthio)phenyl)propanoic acid is an organic compound with the molecular formula C12H16O2S. This compound is characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(4-(methylthio)phenyl)propanoic acid typically involves the reaction of 4-(methylthio)benzaldehyde with isobutyric acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(4-(methylthio)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as nonalcoholic fatty liver disease (NAFLD) and liver fibrosis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-(4-(methylthio)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as a dual peroxisome proliferator-activated receptor (PPAR) α/δ agonist, which plays a role in regulating lipid metabolism and glucose homeostasis . This interaction helps in reducing bile acid synthesis and improving insulin sensitivity.
Comparaison Avec Des Composés Similaires
- 4-(Methylthio)benzenepropanoic acid
- 2-(4-Methylphenyl)propanoic acid
- Elafibranor (GFT505)
Comparison: 2,2-Dimethyl-3-(4-(methylthio)phenyl)propanoic acid is unique due to its dual PPAR α/δ agonist activity, which is not commonly found in similar compounds. This makes it particularly valuable in the treatment of metabolic disorders such as NAFLD and liver fibrosis.
Propriétés
Formule moléculaire |
C12H16O2S |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(4-methylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O2S/c1-12(2,11(13)14)8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,14) |
Clé InChI |
KENJUOIQYRILHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=C(C=C1)SC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13589253.png)
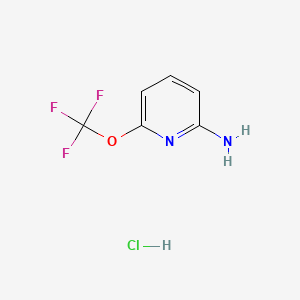
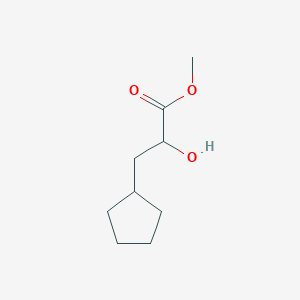
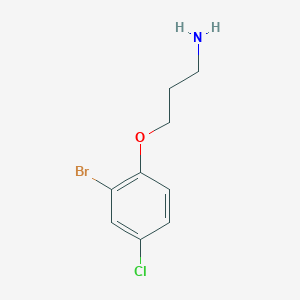

![rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis](/img/structure/B13589279.png)
![5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13589282.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13589284.png)


